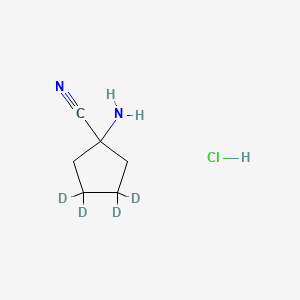
rac-Paroxetine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Paroxetine-d4 Hydrochloride is a deuterated form of rac-Paroxetine Hydrochloride. It is a selective serotonin reuptake inhibitor (SSRI) used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can affect its pharmacokinetic and metabolic profiles .
Méthodes De Préparation
The preparation of rac-Paroxetine-d4 Hydrochloride generally involves the synthesis of deuterated paroxetine followed by its reaction with hydrochloric acid to form the hydrochloride salt . The synthetic route typically includes the following steps:
Synthesis of Deuterated Paroxetine: This involves the incorporation of deuterium into the paroxetine molecule.
Formation of Hydrochloride Salt: The deuterated paroxetine is then reacted with hydrochloric acid under controlled conditions to obtain this compound.
Analyse Des Réactions Chimiques
rac-Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
rac-Paroxetine-d4 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development.
Biology: Employed in studies involving serotonin transporters and neuronal signaling.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new antidepressant drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of rac-Paroxetine-d4 Hydrochloride involves the inhibition of the serotonin transporter (SERT), which prevents the reuptake of serotonin into presynaptic neurons. This increases the level of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . The molecular targets include the serotonin transporter and various pathways involved in serotonin signaling .
Comparaison Avec Des Composés Similaires
rac-Paroxetine-d4 Hydrochloride is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Paroxetine Hydrochloride: The non-deuterated form of the compound.
Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action.
Sertraline Hydrochloride: An SSRI used for similar therapeutic purposes
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
Propriétés
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i1D,2D,3D,4D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-TYPQLLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)







![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

